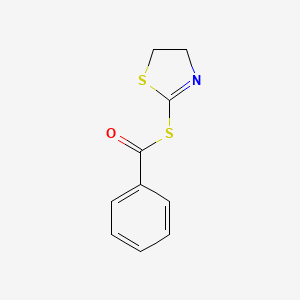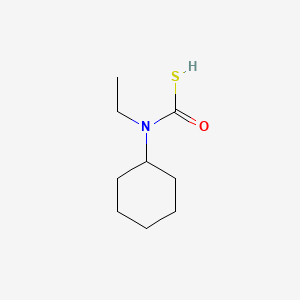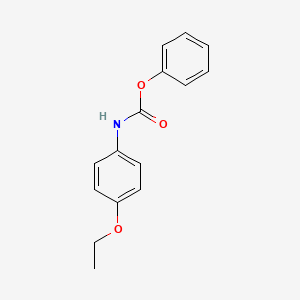
Phenyl (4-ethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a phenyl group and a 4-ethoxyphenyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl (4-ethoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of dimethyl carbonate with 4-ethoxyaniline in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield the corresponding amine and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethoxyphenyl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions
Major Products Formed:
Hydrolysis: 4-ethoxyaniline and phenol.
Oxidation: Corresponding quinones.
Substitution: Various substituted phenyl or ethoxyphenyl derivatives
Applications De Recherche Scientifique
Phenyl (4-ethoxyphenyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl (4-ethoxyphenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The carbamate group reacts with the serine residue in the active site of the enzyme, forming a stable carbamylated enzyme that is unable to hydrolyze acetylcholine. This results in the accumulation of acetylcholine at synapses, leading to prolonged neurotransmission .
Comparaison Avec Des Composés Similaires
- Phenyl carbamate
- 4-ethoxyphenyl carbamate
- N-phenyl carbamate
- N-ethyl carbamate
Comparison: Phenyl (4-ethoxyphenyl)carbamate is unique due to the presence of both phenyl and 4-ethoxyphenyl groups, which confer specific chemical and biological properties. Compared to other carbamates, it exhibits enhanced stability and specific enzyme inhibition characteristics, making it valuable in medicinal chemistry and agrochemical applications .
Propriétés
IUPAC Name |
phenyl N-(4-ethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-13-10-8-12(9-11-13)16-15(17)19-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPXKYSPQXCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608062 |
Source


|
| Record name | Phenyl (4-ethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-22-2 |
Source


|
| Record name | Phenyl (4-ethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
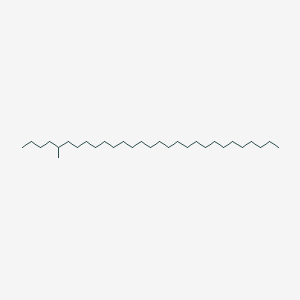
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
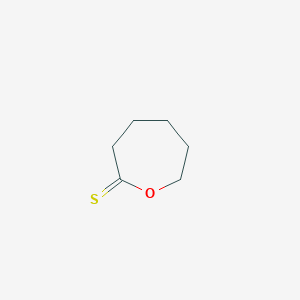
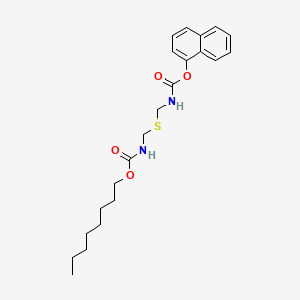
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
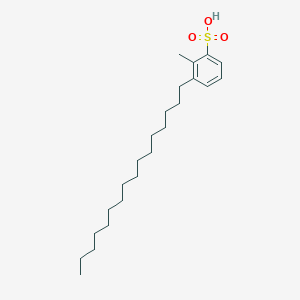
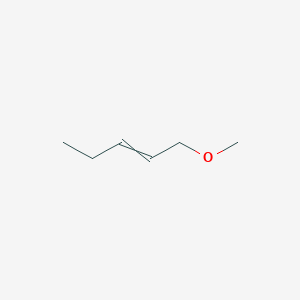
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
